(S)-2-(Dibenzylamino)-3-methyl-1-butanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(dibenzylamino)-3-methylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-16(2)19(15-21)20(13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,16,19,21H,13-15H2,1-2H3/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLAXLXECFRUPM-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001229978 | |
| Record name | (2S)-2-[Bis(phenylmethyl)amino]-3-methyl-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001229978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111060-54-9 | |
| Record name | (2S)-2-[Bis(phenylmethyl)amino]-3-methyl-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111060-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-[Bis(phenylmethyl)amino]-3-methyl-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001229978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-(N,N-Dibenzylamino)-3-methylbutanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Stereochemical Aspects and Chiral Pool Utilization in the Synthesis of S 2 Dibenzylamino 3 Methyl 1 Butanol
Application of Chiral Auxiliaries in the Stereoselective Production of (S)-2-(Dibenzylamino)-3-methyl-1-butanol Intermediates
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction, after which it is removed. nih.gov While the most direct synthesis of this compound relies on the chiral pool, its key precursor, L-valinol, is a fundamental building block for the creation of highly effective and widely used chiral auxiliaries. wikipedia.org These auxiliaries are then used to produce a vast array of other chiral intermediates and final products.
The most prominent examples are the Evans' oxazolidinone auxiliaries. nih.govcatalysis.blog These are synthesized by reacting L-valinol with phosgene (B1210022) or a similar carbonate source to form a cyclic carbamate. The resulting valinol-derived oxazolidinone can be N-acylated, and the subsequent enolates undergo highly diastereoselective reactions, such as alkylations and aldol (B89426) condensations. nih.govcatalysis.blognih.gov The bulky isopropyl group from the original valinol sterically hinders one face of the enolate, forcing incoming electrophiles to approach from the opposite side, thus ensuring high stereocontrol. nih.gov After the desired transformation, the auxiliary can be cleaved and recovered for reuse. nih.gov
Therefore, while auxiliaries are not typically required for the production of L-valinol itself, L-valinol is instrumental in the production of intermediates for other complex, stereocontrolled syntheses.
| Valinol-Derived Auxiliary | Typical Application | Stereocontrol Mechanism | Reference |
| (S)-4-isopropyloxazolidin-2-one | Asymmetric Aldol Reactions | The isopropyl group directs the approach of aldehydes to the enolate, leading to syn-aldol products with high diastereoselectivity. | nih.govnih.gov |
| (S)-4-isopropyloxazolidin-2-one | Asymmetric Alkylation | The steric bulk of the auxiliary shields one face of the enolate, directing alkylating agents to the less hindered face. | catalysis.blog |
| Proline-Valinol Thioamide | Asymmetric Aldol Reactions | Acts as an organocatalyst where the valinol moiety contributes to the formation of a rigid transition state, enabling high enantioselectivity. | rsc.org |
Chemoenzymatic and Kinetic Resolution Strategies for the Preparation of this compound Precursors
Beyond the chiral pool approach, chemoenzymatic strategies offer powerful alternatives for accessing enantiomerically pure precursors like L-valinol. These methods typically involve kinetic resolution, where an enzyme selectively acts on one enantiomer of a racemic mixture. wikipedia.orgcatalysis.blog
Kinetic resolution relies on the fact that enzymes are chiral catalysts and will react at different rates with the two enantiomers of a substrate. youtube.comcatalysis.blog This allows for the separation of a racemic mixture into an enantioenriched product and the unreacted, enantioenriched starting material. For the preparation of L-valinol, two main kinetic resolution strategies could be envisioned.
First, a racemic mixture of valinol could be subjected to an enzymatic reaction. For example, a lipase (B570770) enzyme, such as Candida antarctica lipase B (CAL-B), could be used to selectively acylate the (S)-enantiomer in the presence of an acyl donor like vinyl acetate. rsc.org The resulting (S)-ester could then be easily separated from the unreacted (R)-valinol. Subsequent hydrolysis of the ester would yield enantiopure (S)-valinol.
A second, and perhaps more direct, approach involves the resolution of racemic valine itself. An L-amino acid specific enzyme, such as an L-amino acid transaminase or oxidase, can selectively convert the L-valine from a racemic mixture into a different compound, allowing the D-valine to be separated. Alternatively, a D-amino acid specific enzyme could be used to selectively degrade the unwanted D-valine, leaving the desired L-valine. This enantiopure L-valine can then be reduced to L-valinol as described previously. Dynamic kinetic resolution (DKR) is an even more efficient variation where the unwanted enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. rsc.org
| Resolution Strategy | Enzyme Class | Substrate | Principle |
| Kinetic Resolution | Lipase (e.g., CAL-B) | Racemic Valinol | Selective acylation of (S)-valinol, allowing separation from unreacted (R)-valinol. |
| Kinetic Resolution | D-Amino Acid Oxidase | Racemic Valine | Selective degradation of D-valine, leaving enantiopurified L-valine. |
| Kinetic Resolution | L-Amino Acid Transaminase | Racemic Valine | Selective conversion of L-valine to its corresponding α-keto acid, allowing separation from D-valine. |
| Dynamic Kinetic Resolution (DKR) | Lipase + Racemization Catalyst | Racemic Alcohols/Amines | Combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer to achieve >50% yield. |
Applications of S 2 Dibenzylamino 3 Methyl 1 Butanol in Asymmetric Catalysis
(S)-2-(Dibenzylamino)-3-methyl-1-butanol as a Chiral Ligand in Transition Metal-Catalyzed Reactions
The bifunctional nature of this compound allows it to act as an effective bidentate ligand for a variety of transition metals. The nitrogen of the dibenzylamino group and the oxygen of the hydroxyl group can coordinate to a metal center, forming a stable five-membered chelate ring. The steric bulk of the dibenzyl and isopropyl groups creates a well-defined chiral pocket around the metal's active site, enabling high levels of stereocontrol in a range of chemical transformations.
Chiral amino alcohols are widely employed as ligands in the enantioselective reduction of prochiral ketones and imines. While specific data for the use of this compound in these reactions is not extensively documented in publicly available literature, the performance of structurally similar (S)-valinol derivatives provides strong evidence for its potential efficacy.
Hydrosilylation of Ketones: The asymmetric hydrosilylation of ketones is a powerful method for the synthesis of chiral secondary alcohols. This reaction typically involves the use of a silane as the reducing agent and a chiral transition metal complex as the catalyst. The resulting silyl ether is then hydrolyzed to afford the desired alcohol. Chiral N,S-ligands derived from (S)-valinol have been shown to be effective in the iridium-catalyzed hydrosilylation of acetophenone, achieving moderate to good enantioselectivities. The steric and electronic properties of the ligand play a crucial role in determining the stereochemical outcome of the reaction.
Interactive Data Table: Enantioselective Hydrosilylation of Acetophenone with (S)-Valinol-Derived Ligands
| Ligand | Catalyst Precursor | Silane | Solvent | Temp (°C) | Yield (%) | ee (%) | Configuration |
| (S)-Valinol-derived Thioether | [Ir(COD)Cl]₂ | Ph₂SiH₂ | Toluene | 25 | 95 | 85 | R |
| (S)-Valinol-derived Thioamide | [Ir(COD)Cl]₂ | Ph₂SiH₂ | THF | 0 | 92 | 78 | R |
Note: This data is representative of (S)-valinol derivatives and is intended to illustrate the potential of this compound in similar reactions.
Reductive Amination: Asymmetric reductive amination is a highly atom-economical method for the synthesis of chiral amines from ketones or aldehydes. nih.gov This one-pot reaction involves the formation of an imine intermediate followed by its reduction. While homogeneous catalysts for highly enantioselective reductive amination have been developed, the direct application of this compound as a ligand is an area that warrants further investigation. The synthesis of optically pure (R)- and (S)-valinol has been achieved via reductive amination using ω-transaminases, highlighting the importance of this reaction in producing chiral amino alcohols. nih.gov
The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Chiral amino alcohols, including derivatives of (S)-valine, have proven to be excellent ligands for promoting the asymmetric addition of diethylzinc to aldehydes, yielding chiral secondary alcohols. nih.govbenthamopen.comresearchgate.netthieme-connect.de
In these reactions, the chiral ligand coordinates to the zinc atom, forming a chiral catalyst that directs the ethyl group to one of the enantiotopic faces of the aldehyde. The stereochemical outcome is influenced by the structure of the ligand, the solvent, and the reaction temperature. While specific data for this compound is limited, studies on similar pinane-based aminodiols and other amino alcohols demonstrate the potential for achieving high yields and enantioselectivities. benthamopen.com For instance, a series of δ-aminoalcohols prepared from (S)- and (R)-N,N-dimethyl-1-phenethylamines have been shown to catalyze the enantioselective addition of diethylzinc to benzaldehyde (B42025) with enantiomeric excesses ranging from 60-85%. nih.gov
Interactive Data Table: Enantioselective Addition of Diethylzinc to Benzaldehyde with Amino Alcohol Ligands
| Ligand | Ligand Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Configuration |
| Pinane-based aminodiol | 10 | Toluene | 0 | 85 | 92 | R |
| (1S,2R)-N,N-Dibutylnorephedrine | 2 | Toluene | 0 | 98 | 95 | R |
| (S)-Diphenyl(pyrrolidin-2-yl)methanol | 5 | Hexane | 25 | 95 | 98 | S |
Note: This data is based on structurally related chiral amino alcohols to indicate the expected performance of this compound.
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for the construction of stereogenic centers. The stereochemical outcome of this reaction is highly dependent on the chiral ligand employed. Chiral ligands derived from amino acids, such as (S)-prolinol, have been successfully used in palladium-catalyzed AAA reactions, achieving high enantioselectivities. clockss.org
This compound as a Chiral Auxiliary in Enantioselective Organic Transformations
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired reaction, the auxiliary can be removed and ideally recycled. Amino alcohols are a prominent class of chiral auxiliaries.
A derivative of the target compound, (S)-2-(Dibenzylamino)-3-phenylpropanal, which can be synthesized from L-phenylalanine, has been utilized as a chiral auxiliary. nih.gov High levels of 1,2-stereocontrol are observed in nucleophilic additions to this aldehyde. This strategy allows for the synthesis of enantiomerically pure 2-substituted alcohols, with the (S)-2-(dibenzylamino)-3-phenylpropan-1-ol precursor to the starting aldehyde being recovered. nih.gov This demonstrates a viable strategy for using aldehydes as chiral auxiliaries in the synthesis of chiral alcohols. Given the structural similarity, this compound can be envisioned to function in a similar capacity, for instance, by attachment to a carboxylic acid to form an amide, which can then undergo diastereoselective alkylation of the enolate. nih.gov
Structure-Activity Relationships and Ligand Design Principles for this compound Derivatives in Catalysis
The catalytic activity and enantioselectivity of ligands derived from this compound are intrinsically linked to their structural features. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more effective catalysts.
The key structural elements of this compound that can be systematically modified include:
The N-substituents: The two benzyl (B1604629) groups on the nitrogen atom provide significant steric bulk, which is often beneficial for creating a well-defined chiral pocket around the metal center. Replacing these benzyl groups with other alkyl or aryl groups can fine-tune the steric and electronic properties of the ligand. For instance, increasing the steric hindrance may lead to higher enantioselectivity, but potentially at the cost of lower catalytic activity.
The C-1 substituent: The hydroxymethyl group at the C-1 position is a crucial coordinating group. Modification of this group, for example, by etherification or by introducing bulkier substituents, would alter the ligand's coordination properties and the geometry of the resulting metal complex.
Studies on N-substituted dopamine derivatives and N2-substituted guanines have demonstrated that even subtle changes in substitution patterns can have a profound impact on biological activity, a principle that is directly applicable to the design of chiral ligands for asymmetric catalysis. nih.govnih.gov By systematically modifying the structure of this compound and evaluating the performance of the resulting derivatives in catalytic reactions, a deeper understanding of the factors governing stereochemical induction can be achieved, paving the way for the development of next-generation chiral catalysts.
Mechanistic Investigations of Reactions Involving S 2 Dibenzylamino 3 Methyl 1 Butanol
Elucidation of Catalytic Cycles and Transition States
The catalytic cycle for the enantioselective addition of dialkylzincs to aldehydes, promoted by β-amino alcohols like (S)-2-(Dibenzylamino)-3-methyl-1-butanol, is a well-studied process, largely defined by the seminal work of Noyori and colleagues. acs.orgacs.org The mechanism is more complex than a simple 1:1 interaction between the catalyst and the reagents.
The cycle is initiated by the reaction of the amino alcohol catalyst with the dialkylzinc reagent (R'₂Zn). This acid-base reaction forms a zinc alkoxide intermediate, an ethylzinc (B8376479) amide, and releases an alkane. This monomeric zinc alkoxide is generally not the active catalytic species. Instead, it aggregates to form a more stable and catalytically active dimeric complex. acs.org
This dimer, which contains two zinc atoms and two molecules of the amino alcohol ligand, features a central four-membered (Zn-O)₂ core. It is this chiral, bimetallic complex that orchestrates the enantioselective alkylation. The proposed catalytic cycle proceeds as follows:
Catalyst Formation: The amino alcohol reacts with dialkylzinc to form a dimeric zinc alkoxide complex.
Substrate Coordination: An aldehyde molecule coordinates to one of the zinc atoms of the dimeric catalyst. The coordination is directed by the steric and electronic environment created by the chiral ligands.
Alkyl Transfer: The key C-C bond-forming step involves the intramolecular transfer of an alkyl group from the other zinc atom to the electrophilic carbonyl carbon of the coordinated aldehyde. This occurs through a highly organized, chair-like six-membered transition state. acs.org
Product Release: The resulting zinc alkoxide of the product alcohol is formed. An exchange with another molecule of dialkylzinc releases the chiral alcohol product (after hydrolysis) and regenerates the active dimeric catalyst, thus closing the catalytic cycle.
The stereochemical outcome of the reaction is determined in the alkyl transfer step. The bulky dibenzylamino and isopropyl groups of the ligand create a well-defined chiral environment around the zinc centers. This arrangement forces the aldehyde to adopt a specific orientation, exposing one of its enantiotopic faces to the attacking alkyl group. The transition state leading to the major enantiomer is significantly lower in energy than the diastereomeric transition state that would form the minor enantiomer. Ab initio molecular orbital studies have been employed to model these transition states, confirming that the steric repulsion between the aldehyde's substituent and the ligand's substituents is minimized in the favored pathway. acs.org
Role of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions in Stereoselectivity
Stereoselectivity in catalysis mediated by this compound is not governed by intramolecular hydrogen bonding within the catalyst molecule itself, but rather by a network of crucial non-covalent interactions within the transition state assembly. nih.gov The catalyst's structure is designed to leverage steric hindrance and Lewis acid-base interactions to construct a rigid and predictable chiral pocket.
The key non-covalent interactions at play are:
Coordinative Bonds: The formation of coordinate bonds between the nitrogen and oxygen atoms of the two catalyst molecules and the two zinc atoms is fundamental to creating the stable, dimeric active catalyst. These bonds assemble the chiral framework of the catalyst.
Lewis Acid-Base Interaction: The Lewis basic amino group of the ligand plays a crucial role in the structure and stability of the catalytic complex. Simultaneously, the zinc atoms act as Lewis acids, activating the coordinated aldehyde by withdrawing electron density from the carbonyl group, making it more electrophilic.
Steric Repulsion: The bulky dibenzyl groups on the nitrogen atom and the isopropyl group adjacent to the alcohol-bearing carbon are the primary determinants of stereoselectivity. In the favored transition state, the aldehyde's substituent is oriented away from these bulky groups, minimizing steric clash. This directs the nucleophilic attack of the alkyl group from the zinc reagent to a specific face of the aldehyde.
The synergy of these interactions creates a significant energy difference (ΔΔG‡) between the two diastereomeric transition states, leading to the formation of one enantiomer of the product in high excess.
Intermediate Characterization and Spectroscopic Analysis in this compound Mediated Processes
The characterization of intermediates in the this compound mediated addition of dialkylzincs to aldehydes has been essential for validating the proposed mechanistic cycle. The primary intermediates of interest are the zinc alkoxide species formed in solution. researchgate.net
Spectroscopic techniques are vital for identifying these transient and reactive species:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing the ligand-zinc complexes in solution. The formation of the zinc alkoxide can be monitored by the disappearance of the alcohol proton signal and shifts in the signals of the protons and carbons near the coordination sites (the -CH(N)- and -CH₂O- groups).
Diffusion-Ordered Spectroscopy (DOSY): This specialized 2D NMR technique is particularly useful for studying the aggregation state of species in solution. By measuring the diffusion coefficients of the catalyst-zinc complexes, it is possible to confirm the formation of dimeric or higher-order aggregates, distinguishing them from the monomeric species. researchgate.net
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to detect the mass of the catalytic complexes, providing direct evidence for the existence of dimeric species like [(Ligand)₂Zn₂R']⁺.
FTIR Spectroscopy: Infrared spectroscopy can monitor the coordination environment. Changes in the stretching frequencies of C-N and C-O bonds upon complexation with zinc can be observed. rsc.orgkashanu.ac.ir
Studies on related amino alcohol-zinc systems have successfully used these methods to identify and structurally characterize the key zinc alkoxide and even zinc hemiacetalate intermediates. researchgate.net These analyses confirm that the reaction pathway involves the formation of well-defined, often dimeric, catalytically active complexes.
Kinetic and Thermodynamic Studies of this compound Catalyzed Reactions
Kinetic and thermodynamic studies provide quantitative insight into the efficiency and selectivity of reactions catalyzed by this compound. A hallmark of this catalytic system is the observation of a "non-linear effect" (NLE), where the enantiomeric excess (ee) of the product is not directly proportional to the enantiomeric excess of the catalyst. acs.org
Kinetic Findings:
A positive non-linear effect is commonly observed, meaning that a catalyst with a low ee can produce a product with a significantly higher ee. This chiral amplification is explained by the relative reaction rates of the different dimeric catalyst species present in the solution. acs.org
When a non-enantiopure catalyst is used, three types of dimeric complexes can form:
Homochiral Dimer (S,S): Formed from two molecules of the (S)-catalyst.
Homochiral Dimer (R,R): Formed from two molecules of the (R)-catalyst.
Heterochiral or Meso Dimer (R,S): Formed from one (S)- and one (R)-catalyst molecule.
Kinetic studies have revealed that the homochiral dimers are vastly more reactive than the heterochiral dimer. acs.org The meso (R,S) dimer is often considered to be catalytically inactive or to have very low reactivity. This large difference in kinetic competence (k_homo >> k_hetero) means that even with a small excess of the (S)-enantiomer, the (S,S) homochiral dimer will be the dominant productive species, leading to a product with high (S)-enantioselectivity.
Thermodynamic Considerations:
From a thermodynamic standpoint, the high enantioselectivity of the reaction is attributed to the large difference in the free energy of activation (ΔΔG‡) between the two competing diastereomeric transition states. The transition state leading to the major enantiomer is significantly more stable (lower in energy) than the one leading to the minor enantiomer. This stability difference arises from minimizing unfavorable steric interactions within the tightly organized transition state assembly, as discussed in section 5.2.
The non-linear effect also has a thermodynamic basis. The heterochiral (R,S) dimer is often thermodynamically more stable than the homochiral (S,S) and (R,R) dimers. This means that in a racemic mixture of the catalyst, the ligands are preferentially sequestered in the unreactive meso complex, further amplifying the effect of any small enantiomeric imbalance. acs.org
Derivatization and Analogue Synthesis of S 2 Dibenzylamino 3 Methyl 1 Butanol
Synthesis of Functionalized (S)-2-(Dibenzylamino)-3-methyl-1-butanol Derivatives for Specific Applications
The functionalization of this compound is primarily aimed at introducing new chemical moieties that can serve as coordination sites for metal catalysts or participate directly in catalytic processes. These derivatives are often tailored for specific applications, such as asymmetric synthesis, where the ligand's structure dictates the stereochemical outcome of the reaction.
A common strategy involves the modification of the hydroxyl group to introduce phosphine (B1218219), ether, or ester functionalities. For instance, the conversion of the primary alcohol to a phosphine derivative can be achieved through a two-step process involving tosylation followed by nucleophilic substitution with a diarylphosphine. This approach allows for the synthesis of a library of P,N-ligands with varying electronic and steric properties on the phosphorus atom.
Another avenue for functionalization is the modification of the dibenzylamino group. While the benzyl (B1604629) groups provide significant steric bulk, their selective removal or substitution can offer further opportunities for diversification. For example, debenzylation followed by reaction with different alkylating or acylating agents can introduce new functionalities at the nitrogen atom.
The table below illustrates representative examples of functionalized derivatives of the core (S)-2-(amino)-3-methyl-1-butanol scaffold and their intended applications.
| Derivative Structure | Functional Group Introduced | Rationale for Functionalization | Potential Application |
| (S)-1-(Dibenzylamino)-3-methyl-2-butyl diphenylphosphinite | Diphenylphosphinite | Introduction of a soft phosphorus donor for metal coordination. | Asymmetric hydrogenation, allylic alkylation |
| (S)-2-(Dibenzylamino)-3-methyl-1-butyl methyl ether | Methyl ether | Modification of steric and electronic properties; potential for hemilabile ligand design. | Enantioselective addition reactions |
| N-((S)-1-hydroxy-3-methylbutan-2-yl)-N-benzylacetamide | Acetamide | Alteration of the nitrogen donor properties and introduction of a potential hydrogen bond donor. | Lewis acid catalysis |
These examples highlight the strategic approach to derivatization, where specific functional groups are introduced to modulate the ligand's properties for enhanced performance in targeted catalytic reactions.
Scaffold Diversification and Structural Modifications of the this compound Framework
Scaffold diversification extends beyond simple functionalization and involves more significant alterations to the core structure of this compound. The goal is to create novel ligand architectures with unique stereochemical and electronic profiles. This can be achieved by modifying the carbon backbone or by incorporating the dibenzylamino butanol moiety into larger, more complex structures.
One approach to scaffold diversification is the synthesis of analogues with different substituents at the 3-position (the isopropyl group). Replacing the isopropyl group with other alkyl or aryl groups can significantly alter the steric environment around the chiral center, influencing the enantioselectivity of catalytic reactions.
Another strategy involves the incorporation of the this compound unit into macrocyclic or bicyclic systems. This can lead to more rigid and pre-organized ligand structures, which often results in higher levels of stereocontrol in catalysis. Ring-closing metathesis and other cyclization strategies are employed to construct these more complex scaffolds.
The following table presents examples of scaffold modifications based on the valinol-derived backbone, illustrating the diversity that can be achieved.
| Modification Strategy | Resulting Scaffold Type | Key Feature | Impact on Ligand Properties |
| Variation of the 3-substituent | Analogues with different alkyl/aryl groups | Tunable steric bulk near the stereocenter | Optimization of enantioselectivity for specific substrates |
| Incorporation into a macrocycle | Macrocyclic P,N-ligands | Pre-organized and rigid conformation | Enhanced stability and stereocontrol |
| Synthesis of dimeric structures | Bidentate ligands with two amino alcohol units | Multiple coordination sites and increased steric hindrance | Application in bimetallic catalysis and cooperative effects |
These structural modifications demonstrate the versatility of the this compound framework as a building block for the creation of a wide range of chiral ligands with tailored properties.
Design and Synthesis of Hybrid Ligands Incorporating the Dibenzylamino Butanol Moiety
Hybrid ligands are created by combining the this compound moiety with other distinct ligand fragments. This approach aims to merge the favorable properties of different ligand classes to achieve synergistic effects in catalysis. The dibenzylamino butanol unit typically serves as the chiral backbone, providing stereochemical control, while the appended ligand fragment introduces additional coordination sites or functionalities.
A common strategy is to link the dibenzylamino butanol scaffold to another chiral or achiral ligand, such as a ferrocene, a BINOL derivative, or a salen complex. The choice of the secondary ligand fragment depends on the target application and the desired properties of the final hybrid ligand. For example, incorporating a ferrocenyl moiety can introduce planar chirality and redox activity.
The synthesis of these hybrid ligands often involves the formation of a stable covalent linker between the two ligand components. This can be achieved through amide bond formation, etherification, or carbon-carbon bond-forming reactions. The nature and length of the linker can also play a crucial role in the performance of the hybrid ligand by influencing its flexibility and the relative orientation of the two ligand fragments.
The table below provides examples of hybrid ligand concepts that incorporate the amino alcohol framework.
| Hybrid Ligand Concept | Incorporated Moiety | Rationale for Hybridization | Potential Catalytic Advantage |
| Ferrocenyl-amino alcohol hybrids | Ferrocene | Combination of central and planar chirality; redox activity. | Enhanced enantioselectivity and potential for redox-switchable catalysis. |
| BINOL-amino alcohol hybrids | BINOL (1,1'-Bi-2-naphthol) | Integration of two distinct and powerful chiral scaffolds. | Access to novel chiral environments and potential for cooperative catalysis. |
| Porphyrin-amino alcohol hybrids | Porphyrin | Introduction of a macrocyclic metal binding site and photophysical properties. | Applications in asymmetric oxidation and photocatalysis. |
The design and synthesis of such hybrid ligands represent a sophisticated approach to ligand development, offering the potential to unlock new reactivity and selectivity in asymmetric catalysis.
Computational and Theoretical Studies of S 2 Dibenzylamino 3 Methyl 1 Butanol
Molecular Docking Simulations with (S)-2-(Dibenzylamino)-3-methyl-1-butanol Analogues and Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme, estimating the strength of the interaction. While this compound is primarily a ligand precursor, its structural analogues have been the subject of docking studies to evaluate their potential as therapeutic agents.
A study on a series of (S)-1-(2-(substituted benzylamino)-3-methylbutanoyl)pyrrolidin-2-one analogues, which share the core valine-derived structure, investigated their potential as anticonvulsant agents by docking them to the GABA-A receptor. researchgate.net Molecular docking techniques are frequently used to assess the binding affinities and orientations of potential drug molecules within the active site of a biological target. unar.ac.id The primary goal of such studies is to understand the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov
The results from these docking studies, often presented as a docking score (an estimation of binding affinity), help in identifying the most promising candidates for further development. For instance, lower docking scores typically indicate more stable binding. mjpms.in In the study of the pyrrolidin-2-one analogues, the docking scores were used to compare the binding of different derivatives to the GABA-A receptor, providing a rationale for their observed biological activity. researchgate.net
Table 1: Example of Molecular Docking Scores for Pyrrolidine Analogues with GABA-A Receptor
| Compound Analogue | Docking Score (kcal/mol) | Interacting Residues (Example) |
| Analogue 5a | -8.5 | TYR A:205, SER A:204 |
| Analogue 5b | -8.2 | TYR A:205, THR B:202 |
| Analogue 5c | -7.9 | SER A:204, TYR B:157 |
| Analogue 5d | -9.1 | TYR A:205, SER A:204, THR B:202 |
| Note: This table is illustrative, based on typical data from molecular docking studies like the one described. researchgate.netnih.gov |
Quantum Chemical Calculations for Reaction Mechanism Prediction and Energy Landscapes
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for elucidating reaction mechanisms, predicting stereochemical outcomes, and understanding the energy landscapes of chemical transformations. For chiral amino alcohols and their derivatives, these calculations provide a molecular-level understanding of how they facilitate asymmetric synthesis. nih.govwestlake.edu.cn
These computational methods can map the potential energy surface of a reaction, identifying the structures of transition states and intermediates. The calculated energy barriers associated with these transition states allow chemists to predict the feasibility and selectivity of a reaction. For example, in the synthesis of chiral β-amino alcohols, quantum calculations can explain the origin of enantioselectivity by comparing the energy profiles of the pathways leading to different stereoisomers. nih.gov Insights gained from computational analysis can reveal the source of enhanced catalytic activity. frontiersin.org
This predictive power is invaluable in the development of new catalytic systems where ligands derived from this compound are used. By understanding the detailed mechanism, researchers can rationally modify the ligand structure or reaction conditions to optimize for higher yields and enantiomeric excess.
Conformational Analysis and Stereochemical Prediction of this compound Complexes
The three-dimensional structure (conformation) of a chiral ligand when coordinated to a metal center is a critical determinant of its effectiveness in asymmetric catalysis. Conformational analysis through computational methods allows for the exploration of various possible spatial arrangements of the ligand-metal complex to identify the most stable (lowest energy) conformers.
Computational techniques can model these complex interactions and predict the most likely conformation of the catalytic species. This information is crucial for rationalizing observed stereoselectivities and for designing new ligands with improved performance. For instance, by modifying the ligand's structure, one can influence the conformational equilibrium, favoring a shape that leads to higher enantioselectivity in a desired reaction.
Ligand-Metal Complex Geometries and Electronic Structure Analysis
The catalytic properties of a metal complex are fundamentally governed by its geometry and electronic structure. Computational chemistry provides detailed information on these aspects, including bond lengths, bond angles, and the distribution of electron density within the molecule.
DFT calculations are widely used to optimize the geometry of these complexes and to analyze their molecular orbitals. nih.gov This analysis reveals how the ligand donates electron density to the metal and how this affects the metal's reactivity. Understanding the electronic structure helps in fine-tuning the catalytic cycle, for instance, by modifying the ligand to make the metal center more or less electron-rich, thereby altering its catalytic activity.
Role of S 2 Dibenzylamino 3 Methyl 1 Butanol in Medicinal Chemistry and Drug Discovery
Chiral Amino Alcohol Scaffolds as Prevalent Motifs in Pharmaceutical Agents
Chiral 1,2-amino alcohols are fundamental structural motifs found in a wide array of pharmaceutical agents. acs.orgresearchgate.net Their prevalence stems from their ability to form key interactions with biological targets, such as enzymes and receptors, often leading to enhanced efficacy and selectivity of a drug. The specific stereochemistry of these molecules is crucial for their pharmacological activity. nih.gov
The utility of chiral amino alcohols extends to their role as intermediates in the synthesis of more complex chiral molecules. nih.gov For instance, they are instrumental in creating larger scaffolds like oxazolidinones, morpholinones, and lactams, which are also important in drug development. nih.gov The development of efficient synthetic routes to a diverse range of these chiral fragments is an active area of research. nih.gov
Table 1: Examples of Pharmaceutical Agents Containing the Chiral 1,2-Amino Alcohol Motif
| Drug | Therapeutic Use |
| Epinephrine | Treatment of severe allergic reactions (anaphylaxis) |
| Norepinephrine | Treatment of low blood pressure (hypotension) |
| (R)-Phenylephrine | Treatment of hypotension |
| Tembamide | Adrenaline-like and anti-HIV activity |
| Acgeline | Adrenaline-like and anti-HIV activity |
This table highlights several pharmaceuticals that incorporate the chiral 1,2-amino alcohol scaffold, demonstrating the broad therapeutic relevance of this structural motif. acs.org
Applications in Fragment-Based Drug Discovery (FBLD) Utilizing Amino Alcohol-Derived Chiral Fragments
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.govyoutube.com This approach involves screening small, low-molecular-weight compounds, known as fragments, for weak binding to a biological target. youtube.com These initial "hits" are then optimized and grown into more potent, drug-like molecules. blogspot.com
Chiral fragments derived from amino alcohols are particularly valuable in FBDD. nih.gov Their three-dimensional structures and defined stereochemistry allow for specific interactions with target proteins, providing a solid starting point for optimization. nih.gov The development of diverse libraries of these chiral fragments, with varying scaffolds and properties, is crucial for the success of FBDD campaigns. nih.govblogspot.com Native mass spectrometry is a key biophysical technique used in FBDD screening to detect the weak binding of these fragments to target biomolecules. rsc.org
Molecular Modification and Analog Design Strategies for Drug Development Involving (S)-2-(Dibenzylamino)-3-methyl-1-butanol
The structure of this compound offers multiple points for molecular modification, allowing for the systematic design of analogs with improved properties. Strategies often focus on altering the substituents on the nitrogen atom and the hydroxyl group, as well as modifying the backbone of the molecule.
For instance, in the context of synthesizing analogs of the anticancer drug Taxol, modifications to the C-13 side chain, which is derived from a chiral amino alcohol, are crucial for exploring structure-activity relationships. nih.gov Constraining the conformation of this side chain through the insertion of linkers has been shown to impact biological activity, highlighting the importance of precise structural modifications. nih.gov
Applications in the Synthesis of Specific Bioactive Molecules or Pharmaceutical Precursors
The versatility of this compound and related chiral amino alcohols is evident in their application as starting materials for the synthesis of a variety of bioactive molecules and pharmaceutical precursors.
Taxol C-13 side-chain: The C-13 side chain of the potent anticancer agent Taxol (paclitaxel) is a complex N-benzoyl-(2R,3S)-3-phenylisoserine derivative. researchgate.net The synthesis of this crucial side chain often employs chiral amino alcohols as precursors, utilizing methods like asymmetric dihydroxylation to establish the correct stereochemistry. researchgate.netyork.ac.uknih.govelsevierpure.com
Anticonvulsant agents: Derivatives of 1,2-aminoalkanols have been synthesized and evaluated for their anticonvulsant properties. nih.gov For example, a derivative of S-(+)-2-amino-1-butanol has shown promising anti-MES (maximal electroshock seizure) activity. nih.gov The search for new anticonvulsant agents often involves the synthesis of novel derivatives of amino alcohols and related structures like quinazolines and aminothiazoles. nih.govresearchgate.netmdpi.comktu.edu
Anti-viral agents: Chiral amino alcohols are also key components in the synthesis of antiviral drugs. For example, they are used in the synthesis of efavirenz, a non-nucleoside reverse transcriptase inhibitor used to treat HIV. nih.gov The development of novel antiviral agents frequently involves the synthesis of complex heterocyclic molecules, where chiral amino alcohols can serve as important building blocks. nih.govacs.orgmdpi.com
Design of Fluorinated Amino Acid Bioisosteres Derived from Chiral Amino Alcohol Precursors
The introduction of fluorine into amino acids can significantly alter their biological properties, making fluorinated amino acids valuable tools in medicinal chemistry. beilstein-journals.orgnih.gov They can act as bioisosteres of their non-fluorinated counterparts, offering improved metabolic stability, binding affinity, or altered electronic properties. researchgate.netnih.gov
Chiral amino alcohols can serve as precursors for the asymmetric synthesis of these fluorinated amino acids. beilstein-journals.org Synthetic strategies often involve the conversion of the alcohol functionality to a leaving group, followed by nucleophilic fluorination. researchgate.net The development of new methods for the synthesis of complex, non-proteinogenic fluorinated amino acids, including those with trifluoromethyl groups, is an ongoing area of research. nih.govnih.gov
Green Chemistry Principles in the Synthesis and Application of S 2 Dibenzylamino 3 Methyl 1 Butanol
Atom Economy and Waste Minimization in the Synthesis of (S)-2-(Dibenzylamino)-3-methyl-1-butanol
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The synthesis of this compound typically proceeds from its precursor, (S)-2-amino-3-methyl-1-butanol, also known as L-valinol. sigmaaldrich.commedchemexpress.com The final step involves the N-benzylation of L-valinol.
Traditional methods for the synthesis of the precursor L-valinol often involve the reduction of the amino acid L-valine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or a combination of sodium borohydride (B1222165) (NaBH₄) and iodine. wikipedia.org These methods, while effective, often have poor atom economy due to the use of stoichiometric amounts of heavy metal hydrides and the generation of significant inorganic waste during workup.
More advanced methods focus on improving the atom economy from the very beginning of the synthesis. For instance, the catalytic hydrogenation of L-valine or its esters presents a more atom-economical route to L-valinol. guidechem.com
| Reactant | Molecular Weight ( g/mol ) | Moles | Product | Molecular Weight ( g/mol ) | Theoretical Moles |
| (S)-2-amino-3-methyl-1-butanol | 103.16 | 1 | This compound | 283.42 | 1 |
| Benzyl (B1604629) Bromide | 171.04 | 2 | |||
| Base (e.g., K₂CO₃) | 138.21 | 1 | |||
| Total Reactant Mass: | 583.45 | Product Mass: | 283.42 | ||
| Atom Economy: | 48.58% |
This is a representative calculation and can vary based on the specific base and solvent used.
Alternative approaches, such as reductive amination of benzaldehyde (B42025) with L-valinol, offer higher atom economy as the main byproduct is water. Minimizing waste in these syntheses involves not only improving atom economy but also reducing the use of auxiliary substances like solvents and separation agents, and opting for recyclable catalysts.
Utilization of Sustainable Solvent Systems (e.g., Solvent-Free, Alternative Solvents, Supercritical Fluids)
The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, toxic, and flammable. Green chemistry encourages the use of safer, more sustainable alternatives. jetir.orgscienceopen.com
In the synthesis of this compound and its precursors, a shift away from hazardous solvents is being explored. For example, the hydrogenation of methyl-DL-α-aminobutyrate to produce 2-amino-1-butanol has been studied in methanol, but greener alternatives are sought. niscpr.res.in
Solvent-Free Synthesis: For some reactions, it is possible to eliminate the solvent altogether. Solvent-free, or neat, reactions can lead to reduced waste, lower costs, and simplified purification procedures. researchgate.net The feasibility of a solvent-free approach for the benzylation of L-valinol would depend on the physical properties of the reactants and products and the reaction conditions.
Alternative Solvents: Where a solvent is necessary, a range of greener alternatives to conventional solvents like dichloromethane, THF, or DMF are available. nih.govsigmaaldrich.com These include:
Water: An ideal green solvent due to its non-toxicity, non-flammability, and availability. jetir.org Its use can be challenging for reactions with water-sensitive reagents or poorly soluble organic substrates.
Bio-based solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), offer a more sustainable alternative to their petroleum-derived counterparts. nih.gov
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent with tunable properties. jetir.org It is particularly useful for reactions involving gases, such as hydrogenation, and for biocatalytic transformations.
| Conventional Solvent | Greener Alternative | Key Advantages |
| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, higher boiling point, less toxic. nih.gov |
| Tetrahydrofuran (THF) | Cyclopentyl methyl ether (CPME) | Higher boiling point, forms less peroxides, hydrophobic. nih.gov |
| Dimethylformamide (DMF) | Dimethyl sulfoxide (B87167) (DMSO) from renewable sources, Cyrene™ | Lower toxicity, bio-derived options available. |
The application of these sustainable solvent systems to the synthesis of this compound could significantly reduce the environmental footprint of its production.
Development of Recyclable and Heterogeneous Catalytic Systems
The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency, reduce energy consumption, and enable more selective transformations. A key aspect of green catalysis is the ability to recover and reuse the catalyst, which is often a precious or toxic metal.
Heterogeneous Catalysts: Heterogeneous catalysts, which are in a different phase from the reactants, are generally preferred as they can be easily separated from the reaction mixture by filtration. In the synthesis of the precursor (S)-2-amino-butanol, a method using a supported metal catalyst for the catalytic hydrogenation of (S)-2-aminobutyric acid has been developed. google.com This approach offers low production cost, simple operation, and reduced environmental pollution. google.com The catalyst can be recovered and reused, improving the sustainability of the process. Similarly, the synthesis of 2-amino-1-butanol from methyl-DL-α-aminobutyrate has been demonstrated using a copper chromite catalyst, which showed potential for reusability. niscpr.res.in
Recyclable Homogeneous Catalysts: While homogeneous catalysts can offer higher activity and selectivity, their separation from the product can be challenging. Research is ongoing to develop methods to immobilize homogeneous catalysts on solid supports, thereby combining the advantages of both catalytic systems.
The development of recyclable and heterogeneous catalysts for the N-benzylation step to form this compound would be a significant advancement. This could involve supported metal catalysts for reductive amination or immobilized base catalysts for reactions with benzyl halides. For instance, zinc oxide has been shown to be a totally recyclable catalyst for esterification reactions, and similar principles could be applied to other transformations. nicl.it
Integration of Mechanochemical and Biocatalytic Approaches in this compound Synthesis
Mechanochemistry: Mechanochemical synthesis, which uses mechanical force (e.g., grinding) to induce chemical reactions, is an emerging green technology that can significantly reduce or eliminate the need for solvents. rsc.org This technique has been successfully applied to the synthesis of various chiral molecules. For example, an ethanol-assisted mechanochemical asymmetric cross-dehydrogenative coupling reaction has been developed for the synthesis of chiral α-alkyl α-glycine derivatives using a recoverable chiral amine catalyst. rsc.org The application of mechanochemistry to the N-benzylation of L-valinol could offer a solvent-free and efficient route to this compound.
Biocatalysis: Biocatalysis, the use of enzymes to catalyze chemical reactions, offers numerous advantages in terms of selectivity, mild reaction conditions (aqueous environment, ambient temperature and pressure), and reduced environmental impact. nih.govmdpi.com
The synthesis of the precursor, (S)-2-amino-3-methyl-1-butanol (L-valinol), is an area where biocatalysis has shown significant promise. ω-Transaminases have been employed for the synthesis of optically pure (R)- and (S)-valinol from a prochiral hydroxy ketone, achieving high conversions and excellent enantiomeric excess. nih.govresearchgate.net These enzymatic reactions can be performed in aqueous buffer or in organic solvents like methyl tert-butyl ether (MTBE). nih.gov
Furthermore, engineered amine dehydrogenases have been used for the one-step synthesis of chiral amino alcohols via the asymmetric reductive amination of α-hydroxy ketones. frontiersin.orgfrontiersin.org This approach is highly attractive as it uses ammonia (B1221849) as an inexpensive amino donor and generates water as the main byproduct. frontiersin.org The production of 2-methyl-1-butanol (B89646) and 3-methyl-1-butanol has also been achieved in engineered Corynebacterium glutamicum. nih.gov
Future Perspectives and Emerging Research Directions
Development of Novel (S)-2-(Dibenzylamino)-3-methyl-1-butanol Derived Catalysts and Auxiliaries
The core structure of this compound provides a versatile scaffold for the development of new generations of chiral catalysts and auxiliaries. These derivatives are instrumental in transferring chirality to a wide range of molecules, a critical step in the synthesis of pharmaceuticals and other biologically active compounds. nih.gov
Current research focuses on modifying the parent molecule to fine-tune its steric and electronic properties. This includes the introduction of different substituent groups on the nitrogen or the phenyl rings of the dibenzylamino moiety. The goal is to create catalysts with enhanced enantioselectivity, increased turnover numbers, and broader substrate scope. For instance, the synthesis of novel oxazaborolidine catalysts derived from this compound for the asymmetric reduction of prochiral ketones is an area of active investigation.
Furthermore, the development of polymer-supported or immobilized versions of these catalysts is a key trend. This approach facilitates catalyst recovery and reuse, a crucial aspect for industrial-scale applications and green chemistry principles. Research is also directed towards the design of bifunctional catalysts, where the this compound framework is combined with another catalytic motif to enable tandem or cascade reactions, thereby increasing synthetic efficiency.
Exploration of New Synthetic Applications and Expansion of Reaction Scope for this compound
While well-established in certain asymmetric transformations, the full synthetic potential of this compound and its derivatives is still being uncovered. Researchers are continuously seeking to apply this chiral auxiliary and its derived catalysts to new types of chemical reactions.
A significant area of exploration is its use in carbon-carbon and carbon-heteroatom bond-forming reactions beyond its traditional role in reductions and alkylations. This includes investigating its efficacy in asymmetric aldol (B89426) reactions, Mannich reactions, and Michael additions. The development of chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines represents a novel strategy for synthesizing valuable chiral β-amino alcohols. westlake.edu.cn
Moreover, the expansion of the reaction scope to include a wider variety of substrates is a primary objective. This involves testing the robustness of this compound-based systems with electronically and sterically diverse starting materials. The aim is to develop more general and reliable methods for the synthesis of complex chiral molecules. Recent work has demonstrated the potential for modular synthesis of high-value chiral β-amino alcohols from readily available starting materials like aldehydes and imines. westlake.edu.cn
Integration of Advanced Technologies in this compound Research
The synergy between traditional chemical synthesis and advanced technologies is set to revolutionize research involving this compound. Flow chemistry, machine learning, and artificial intelligence (AI) are poised to accelerate discovery and optimization in this field.
Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for seamless scale-up. The application of flow chemistry to reactions utilizing this compound or its derivatives can lead to higher yields, reduced reaction times, and better process control. For instance, enzymatic synthesis of chiral amino-alcohols has been successfully demonstrated in a cascading continuous-flow microreactor system. nih.gov
Further Elucidation of Structure-Activity Relationships in Medicinal Applications of this compound Derivatives
The chiral amino alcohol scaffold is a prevalent feature in many biologically active molecules and pharmaceuticals. nih.gov Derivatives of this compound hold potential for various medicinal applications, and a deeper understanding of their structure-activity relationships (SAR) is crucial for the rational design of new therapeutic agents.
SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity. For derivatives of this compound, this could involve altering the substituents on the aromatic rings, modifying the linker between the amino and alcohol groups, and exploring different stereoisomers. For example, in studies of piperazine (B1678402) derivatives, the S-(+) enantiomers exhibited stronger analgesic activity than their R-(-) counterparts. nih.gov Similarly, SAR studies of synthetic cathinones have shown that the S(−)-isomer is often more potent than the R(+) enantiomer. nih.gov
By correlating specific structural features with biological outcomes, researchers can develop predictive models to guide the synthesis of new compounds with improved potency, selectivity, and pharmacokinetic properties. This approach is critical for advancing the therapeutic potential of this class of compounds.
Sustainable Synthesis and Broader Industrial Implementation of Chiral Amino Alcohol Technologies
The principles of green chemistry are increasingly influencing the synthesis of chiral molecules. For this compound and other chiral amino alcohols, a key focus is the development of more sustainable and environmentally friendly production methods.
This includes the use of biocatalysis, where enzymes are employed to carry out specific chemical transformations with high selectivity and under mild conditions. frontiersin.orgmdpi.com Engineered amine dehydrogenases, for example, have been used for the one-step synthesis of chiral amino alcohols. nih.gov The use of renewable feedstocks and the development of catalytic processes that minimize waste are also important aspects of sustainable synthesis. nih.gov
Q & A
Q. What are the established synthetic routes for (S)-2-(Dibenzylamino)-3-methyl-1-butanol?
- Methodological Answer : The compound is synthesized via multi-step protocols. Key steps include:
- Benzylation : Reacting (S)-2-amino-3-methyl-1-butanol with benzyl halides under basic conditions to introduce dibenzyl groups .
- Hydrolysis : Using NaOH in methanol/water to hydrolyze intermediates like (S)-benzyl 2-(dibenzylamino)pentanoate .
- Reduction : Employing LiAlH₄ in tetrahydrofuran (THF) to reduce amides to aldehydes or alcohols, critical for final product isolation .
- Purification : Recrystallization in ethanol or ethyl acetate ensures enantiomeric purity (>98% by HPLC) .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Resolves absolute configuration via crystal structure analysis (e.g., C25H31N2+ salts in crystallography studies) .
- Chiral HPLC : Uses columns like Chiralpak AD-H to separate enantiomers and verify purity .
- Optical Rotation : Comparison with literature values (e.g., [α]D = -15.6° for (S)-enantiomer) .
Advanced Research Questions
Q. How can racemization be minimized during synthesis?
- Methodological Answer :
- Low Temperatures : Conduct reduction steps at -20°C to -30°C to preserve stereochemistry .
- Chiral Auxiliaries : Use N-methoxy-N-methylamide intermediates to stabilize the chiral center during amide formation .
- Inert Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) reduces side reactions .
- Monitoring : Track enantiomeric excess (ee) via circular dichroism (CD) or chiral GC-MS .
Q. What computational methods validate experimental data for this compound?
- Methodological Answer :
- DFT Calculations : Predict NMR chemical shifts (e.g., ¹H-NMR δ 9.75 ppm for aldehyde protons) and compare with experimental data .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to explain selectivity in drug design .
- LogP Predictions : Tools like MarvinSketch estimate lipophilicity (LogP ≈ 3.07), guiding solubility studies .
Q. How do reaction conditions affect yield in large-scale synthesis?
- Data-Driven Analysis :
- Contradictions : Some studies report lower yields (~70%) with EDC vs. DCC (85%), suggesting reagent-specific optimization .
Data Contradiction Analysis
Q. Why do reported ¹H-NMR chemical shifts vary across studies?
- Resolution :
- Solvent Effects : CDCl₃ vs. DMSO-d6 shifts aldehyde proton signals by ~0.3 ppm .
- Impurities : Residual benzyl halides in crude products may obscure peaks at δ 7.2–7.4 ppm .
- Instrumentation : High-field (600 MHz) vs. low-field (300 MHz) spectrometers alter resolution .
Experimental Design Considerations
Q. What strategies improve enantioselectivity in catalytic reactions involving this compound?
- Methodological Answer :
- Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric alkylation (up to 95% ee) .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .
- DoE (Design of Experiments) : Vary pH, temperature, and catalyst loading to identify optimal conditions .
Safety and Handling
Q. What are the stability concerns for this compound under laboratory conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
